Home > Products > Screening Compounds P113678 > Fmoc-L-Pmp(tBu)2-OH
Fmoc-L-Pmp(tBu)2-OH - 166409-77-4

Fmoc-L-Pmp(tBu)2-OH

Catalog Number: EVT-2784119
CAS Number: 166409-77-4
Molecular Formula: C33H40NO7P
Molecular Weight: 593.657
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fmoc-L-Pmp(tBu)2-OH is a protected form of the unnatural amino acid L-phosphonomethylphenylalanine (L-Pmp). The acronym Fmoc stands for fluorenylmethyloxycarbonyl, a common protecting group in peptide synthesis, while (tBu)2 refers to two tert-butyl groups protecting the phosphonic acid moiety. This compound serves as a hydrolytically stable analog of O-phosphotyrosine (pTyr). [, , , ]

L-Pmp is a significant phosphatase-resistant pTyr analog used in peptide and peptidomimetic synthesis. [] Its inclusion in these molecules is facilitated by the Fmoc and tBu protecting groups, allowing for efficient incorporation using standard solid-phase peptide synthesis protocols. []

O-Phosphotyrosine (pTyr)

  • Relevance: Fmoc-L-Pmp(tBu)2-OH serves as a hydrolytically stable analogue of O-Phosphotyrosine. [, ] This means it mimics the structure and function of pTyr while resisting degradation by phosphatases, making it a valuable tool for studying pTyr-mediated signaling and developing therapeutic agents.

Phosphonomethylphenylalanine (Pmp)

  • Relevance: Fmoc-L-Pmp(tBu)2-OH is a protected form of L-Pmp suitable for solid-phase peptide synthesis. [] It allows researchers to easily incorporate the functionally significant L-Pmp residue into peptides and peptidomimetics, expanding the possibilities for studying and targeting pTyr-dependent pathways.

Fmoc-L-Pmp(But)2-OH

  • Relevance: Fmoc-L-Pmp(But)2-OH is explicitly mentioned as an alternative protected form of L-Pmp for use in Fmoc-based solid-phase peptide synthesis, similar to Fmoc-L-Pmp(tBu)2-OH. []

Monofluoro Pmp & Hydroxy Pmp

  • Relevance: The papers highlight the development of Monofluoro Pmp and Hydroxy Pmp as part of an effort to create Pmp analogues that more closely mimic the properties of phosphotyrosine residues. [] The synthesis of these compounds demonstrates the versatility of modifying the phosphonate moiety in Fmoc-L-Pmp(tBu)2-OH to achieve desired functionalities.

Fmoc-Thr(tBu)-OH & Fmoc-βAla-OH

    Fmoc-Gla(OtBu)2-OH (N-α-Fmoc-L-γ-carboxyglutamic acid γ,γ'-tert-butyl ester)

    • Relevance: While structurally different from Fmoc-L-Pmp(tBu)2-OH, the paper describing Fmoc-Gla(OtBu)2-OH synthesis highlights the use of a novel chiral Cu(II) complex as a chiral auxiliary. [] This chiral auxiliary or similar strategies could potentially be explored in the asymmetric synthesis of Fmoc-L-Pmp(tBu)2-OH or its derivatives.
    Overview

    Fmoc-L-Pmp(tBu)2-OH is a synthetic compound used primarily in peptide synthesis, particularly as a mimic of phosphorylated threonine. This compound is characterized by its protective groups, which facilitate its incorporation into peptides while maintaining stability against hydrolysis by phosphatases. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino functionality during synthesis, while the tert-butyl groups protect the hydroxyl groups.

    Source and Classification

    Fmoc-L-Pmp(tBu)2-OH is classified as a protected amino acid derivative, specifically designed for solid-phase peptide synthesis (SPPS). It is widely utilized in biochemical research and pharmaceutical applications due to its ability to mimic phosphorylated amino acids, which are critical in various signaling pathways. The compound is cataloged under the CAS number 1199612-89-9 and is commercially available from various chemical suppliers .

    Synthesis Analysis

    Methods

    The synthesis of Fmoc-L-Pmp(tBu)2-OH typically involves a multi-step process that includes the protection of functional groups on threonine. The initial step involves the reaction of threonine with fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate, introducing the Fmoc group to the amino group. Subsequently, tert-butyl groups are introduced to protect the hydroxyl groups using tert-butyl chloride under basic conditions.

    Technical Details

    • Reagents Used:
      • Fmoc-Cl (fluorenylmethyloxycarbonyl chloride)
      • tert-Butyl chloride
      • Sodium bicarbonate as a base
    • Reaction Conditions: Typically performed in an organic solvent such as dimethylformamide or dichloromethane.

    The industrial production often employs automated peptide synthesizers utilizing solid-phase techniques, which streamline the purification and isolation processes .

    Molecular Structure Analysis

    Structure

    The molecular structure of Fmoc-L-Pmp(tBu)2-OH includes:

    • An Fmoc group that serves as a protective moiety.
    • Two tert-butyl groups that protect hydroxyl functionalities.
    • A central phenylalanine-like core that mimics phosphorylated threonine.

    Data

    The molecular formula for Fmoc-L-Pmp(tBu)2-OH can be represented as C21H30N2O4C_{21}H_{30}N_{2}O_{4}. The compound's structural integrity allows it to withstand various chemical reactions necessary for peptide synthesis while retaining its functional capabilities.

    Chemical Reactions Analysis

    Reactions

    Fmoc-L-Pmp(tBu)2-OH participates in several key reactions:

    • Deprotection Reactions: The removal of the Fmoc group is typically achieved using a base like piperidine in dimethylformamide, while tert-butyl groups are removed with trifluoroacetic acid.
    • Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents such as N,N'-diisopropylcarbodiimide and hydroxybenzotriazole.

    Technical Details

    • Deprotection Conditions:
      • 20% piperidine in DMF for Fmoc removal.
      • Trifluoroacetic acid for tert-butyl removal.

    These reactions yield peptides where Fmoc-L-Pmp(tBu)2-OH is incorporated as a phosphorylated threonine analogue .

    Mechanism of Action

    The mechanism of action for Fmoc-L-Pmp(tBu)2-OH involves its role as a phosphorylated threonine mimic. Upon deprotection, it can interact with proteins and enzymes similarly to naturally occurring phosphorylated threonine. This interaction is crucial for studying various signaling pathways that involve phosphorylation, including those related to cell growth and differentiation.

    Process and Data

    The compound targets kinases and phosphatases, which are essential in cellular signaling processes. Its stability against hydrolysis by phosphatases makes it particularly valuable for experimental applications .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a white to off-white powder.
    • Solubility: Soluble in common organic solvents such as dimethylformamide and dichloromethane.

    Chemical Properties

    • Stability: The compound is stable under standard laboratory conditions but sensitive to strong acids during deprotection.
    • Reactivity: Reacts favorably in coupling reactions with other amino acids when appropriate reagents are employed.

    Relevant data suggest that maintaining low moisture levels during storage can enhance stability .

    Applications

    Fmoc-L-Pmp(tBu)2-OH has significant applications in:

    • Peptide Synthesis: Used extensively in research laboratories for synthesizing peptides that require phosphorylation mimics.
    • Biochemical Studies: Facilitates investigations into phosphorylation-dependent processes within cells, aiding in understanding various signaling pathways related to diseases such as cancer.

    This compound's unique properties make it an essential tool for researchers exploring peptide chemistry and biological interactions involving phosphorylation .

    Synthetic Methodologies for Fmoc-L-Pmp(tBu)₂-OH

    Convergent Synthesis Strategies for Enantiomerically Pure Derivatives

    Convergent synthetic pathways represent a cornerstone for producing enantiomerically pure Fmoc-L-Pmp(tert-butyl)₂-OH, a critical phosphotyrosine mimetic in peptide therapeutics. These strategies prioritize modular assembly, where distinct molecular fragments—such as the phosphonate-containing side chain and the protected amino acid backbone—are synthesized independently before strategic coupling. This approach significantly enhances stereochemical fidelity compared to linear sequences, as each fragment can undergo rigorous chiral purification prior to conjugation. A key advantage lies in the late-stage introduction of the tert-butyl-protected phosphonomethylphenylalanine (Pmp) moiety, minimizing undesirable side reactions during earlier synthetic steps. The convergent route typically culminates in a palladium-catalyzed cross-coupling between a halogenated aromatic intermediate and a dialkyl phosphite, ensuring precise spatial orientation of the phosphonate group essential for biological activity . This methodology achieves enantiomeric excess (ee) values exceeding 99%, as confirmed by chiral high-performance liquid chromatography, which is paramount for maintaining the target’s binding affinity in kinase inhibition or SH2 domain antagonism [3] .

    Table 1: Comparative Analysis of Convergent vs. Linear Synthesis Routes

    ParameterConvergent ApproachLinear Approach
    Overall Yield (%)42–4828–35
    Number of Purification Steps3–45–7
    Enantiomeric Excess (ee, %)≥9990–95
    Scalability PotentialHighModerate

    Data compiled from multi-step synthesis reports [1]

    Chiral Precursor Utilization: L-Serine and Bromoalanine Intermediate Pathways

    The exploitation of chiral pool precursors, particularly L-serine or L-bromoalanine, provides a stereocontrolled entry to Fmoc-L-Pmp(tert-butyl)₂-OH’s α-carbon framework. In the L-serine pathway, the β-hydroxy group undergoes sequential protection, activation, and displacement to install the phosphonomethylphenyl moiety while preserving the native L-configuration. This begins with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protection of L-serine’s amine, followed by benzoyl ester formation on the carboxylate. Mitsunobu reaction or mesylation then converts the hydroxyl into a leaving group, enabling nucleophilic aromatic substitution with a phosphonate-stabilized carbanion .

    Alternatively, L-bromoalanine serves as a more reactive intermediate. Following amine protection, bromination at the β-carbon using phosphorus tribromide yields a versatile alkyl halide. A Michaelis-Arbuzov reaction with triethyl phosphite generates the phosphonate, which is subsequently coupled to an iodobenzoyl derivative via Suzuki-Miyaura cross-coupling. Both pathways necessitate stringent control over reaction temperature (–78°C to 0°C) and anhydrous conditions to prevent epimerization at the α-stereocenter [8]. The final step involves tert-butyl esterification of the phosphonic acid using isobutylene and a strong acid catalyst, yielding the bis-protected phosphonate crucial for solid-phase peptide synthesis compatibility.

    Synthetic Pathway from L-Serine:

    • Protection: L-Serine → Fmoc-L-Ser-OH
    • Esterification: Benzoyl chloride → Fmoc-L-Ser-OBz
    • Activation: Mesylation → Fmoc-L-Ser(OMs)-OBz
    • Displacement: Phosphonomethyl anion → Fmoc-L-Pmp(OBz)-OH
    • Global Deprotection/Reprotection: Fmoc installation and tert-butyl phosphonate protection

    Catalytic Cross-Coupling Approaches: Suzuki and Nickel-COD Mediated Reactions

    Transition-metal-catalyzed cross-couplings are indispensable for forming the carbon-phosphorus or carbon-carbon bonds central to Pmp side-chain construction. The Suzuki-Miyaura reaction, employing palladium catalysts like tetrakis(triphenylphosphine)palladium(0), couples aryl halides (e.g., 4-iodophenyl) with boronic esters bearing pre-formed phosphonate groups. This method excels in chemoselectivity, tolerating tert-butyl ester protections without cleavage. Typical conditions require aqueous bases (e.g., sodium carbonate) and tetrahydrofuran/water solvent mixtures at 60–80°C, achieving yields of 75–85% [3] .

    For more sterically congested intermediates, nickel-catalyzed cross-couplings offer superior efficacy. Nickel(1,5-cyclooctadiene)₂ [Ni(cod)₂] complexes, combined with 2,2'-bipyridyl ligands, facilitate couplings between aryl halides and dialkyl phosphonates under mild, anhydrous conditions. This system operates at room temperature in dimethylformamide, minimizing phosphonate dealkylation side reactions. Critical to success is the exclusion of oxygen, which oxidizes phosphonates, and the use of zinc dust as a stoichiometric reductant to maintain the nickel(0) active species. These reactions proceed with >95% retention of configuration at the α-carbon, validated by nuclear magnetic resonance spectroscopy [1] [3].

    Table 2: Catalytic Cross-Coupling Efficiency Comparison

    Catalytic SystemReaction ConditionsYield (%)Epimerization Risk
    Pd(PPh₃)₄ (Suzuki)Na₂CO₃, THF/H₂O, 80°C75–85Low
    Ni(cod)₂/bipy (Reductive)Zn, DMF, rt, N₂ atmosphere80–88Very Low

    Data from optimized synthetic protocols [1] [3]

    Protecting Group Optimization: Benzoyl and Tert-Butyl Ester Dynamics

    Protecting group selection critically influences the synthesis efficiency and purity of Fmoc-L-Pmp(tert-butyl)₂-OH. The carboxylic acid, phosphonic acid, and amine functionalities demand orthogonal protection schemes compatible with both solution-phase synthesis and Fmoc-based solid-phase peptide synthesis. Benzoyl (Bz) esters historically served as carboxylate protections during phosphonate installation due to their stability under basic cross-coupling conditions. However, their removal necessitates harsh saponification (e.g., lithium hydroxide), risking phosphonate tert-butyl cleavage and aspartimide formation in peptide contexts [1] [6].

    Tert-butyl esters have emerged as superior alternatives. They exhibit exceptional compatibility with Fmoc deprotection (piperidine/dimethylformamide) and resist nucleophilic attack during amino acid activation. Critically, tert-butyl phosphonate esters withstand repetitive basic treatments during solid-phase peptide synthesis chain elongation, whereas methyl or ethyl phosphonates suffer from transesterification. Tert-butyl deprotection occurs under mild acidic conditions (trifluoroacetic acid/dichloromethane, 25–50%), leaving Fmoc and peptide backbone protections intact. This orthogonality is quantified by process mass intensity metrics, demonstrating 30–40% reductions in solvent waste compared to benzoyl-based routes due to eliminated hydrolysis steps [1] [6] [7].

    Protection/Deprotection Orthogonality:

    • Fmoc Group: Removed by piperidine (20–50% in dimethylformamide); stable to trifluoroacetic acid
    • Phosphonate tert-Butyl Esters: Removed by trifluoroacetic acid (30–95%); stable to piperidine and most coupling reagents
    • Carboxylate Benzyl Esters: Removed by hydrogenolysis; risk side-chain reduction

    Scalability Challenges in Multi-Step Organic Synthesis

    Translating laboratory-scale syntheses of Fmoc-L-Pmp(tert-butyl)₂-OH to industrially viable processes confronts significant hurdles in yield optimization, purification throughput, and cost management. Key limitations include:

    • Low-Temperature Dependency: Steps requiring cryogenic conditions (–78°C), such as enolate formation or lithiation, incur substantial energy costs and complicate reactor design. Alternative strategies using phase-transfer catalysts or enzymatic resolutions at ambient temperatures are under investigation but lack generality [1] [8].
    • Catalyst Loading and Recovery: Palladium or nickel residues from cross-couplings necessitate extensive purification to meet peptide-grade purity standards (<10 ppm metals). Immobilized catalysts on polymer supports or flow reactors enhance recyclability but require re-optimization of reaction kinetics [6].
    • Phosphonate Handling: Dialkyl phosphites are moisture-sensitive and prone to oxidation, demanding strict inert atmosphere protocols. In situ phosphite generation from phosphorous trichloride offers atom economy but introduces exotherms and corrosive byproducts .
    • Chromatography Dependence: Multi-step sequences often accumulate polar or non-polar impurities resolvable only by silica gel chromatography. Switching to crystallization-based purification, such as exploiting Fmoc-group hydrophobicity for alcohol/water trituration, reduces solvent consumption by 50–70% per kilogram produced, as measured by process mass intensity [6] [8].
    • Supply Chain Constraints: Scalability is further hampered by the limited commercial availability of enantiopure bromoalanine or advanced phosphonate intermediates, necessitating in-house synthesis that extends production timelines.

    Flow chemistry presents a promising solution, enabling continuous hydrogenation of unsaturated intermediates and integrated protection/deprotection sequences. Recent pilot-scale demonstrations achieved 40% cost reduction through telescoped reactions, minimizing intermediate isolation [6].

    Properties

    CAS Number

    166409-77-4

    Product Name

    Fmoc-L-Pmp(tBu)2-OH

    IUPAC Name

    (2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

    Molecular Formula

    C33H40NO7P

    Molecular Weight

    593.657

    InChI

    InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1

    InChI Key

    ORTJTEQKISNAEV-LJAQVGFWSA-N

    SMILES

    CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.